molecular formula C18H20O3 B8727009 1-[2-Hydroxy-4-(phenylmethoxy)-3-propylphenyl]ethanone

1-[2-Hydroxy-4-(phenylmethoxy)-3-propylphenyl]ethanone

Cat. No.: B8727009
M. Wt: 284.3 g/mol
InChI Key: DWXSLZFHRMZNIN-UHFFFAOYSA-N
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Description

4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a benzyloxy group at the 4’ position, a hydroxy group at the 2’ position, and a propyl group at the 3’ position on the acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for 4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the acetophenone core can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone include other substituted acetophenones, such as:

  • 4’-Methoxy-2’-hydroxy-3’-propylacetophenone
  • 4’-Ethoxy-2’-hydroxy-3’-propylacetophenone
  • 4’-Benzyloxy-2’-hydroxy-3’-methylacetophenone

Uniqueness

4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

1-(2-hydroxy-4-phenylmethoxy-3-propylphenyl)ethanone

InChI

InChI=1S/C18H20O3/c1-3-7-16-17(11-10-15(13(2)19)18(16)20)21-12-14-8-5-4-6-9-14/h4-6,8-11,20H,3,7,12H2,1-2H3

InChI Key

DWXSLZFHRMZNIN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=CC=C2

Origin of Product

United States

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